2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It is a type of N-heterocyclic compound . The molecular formula is C19H11F2N3OS and the molecular weight is 367.37.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” involves a thiazolo[5,4-b]pyridine core, which is a key structural unit for its activity .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of "2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide" and its analogs involves complex chemical processes aimed at developing new compounds with potential biological activities. A study by Wang et al. (2013) outlines the synthesis of a closely related compound as a new potential PET agent for imaging B-Raf(V600E) in cancers, highlighting the compound's utility in diagnostic imaging and its complex synthesis process from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in multiple steps with an overall chemical yield (Wang, M., Gao, M., Miller, K., & Zheng, Q., 2013).
Potential Therapeutic Applications
While the query specifically excluded information related to drug use, dosage, and side effects, it is worth noting that the synthesis and study of such compounds often aim to explore their therapeutic potential. For example, derivatives of thiazolo[5,4-b]pyridin, as discussed in various research, have been synthesized for their anticancer, antibacterial, and enzyme inhibition properties, showing the broad scope of scientific interest in these compounds. The study of such compounds' synthesis, chemical properties, and interactions with biological targets provides foundational knowledge for further drug development and therapeutic application exploration.
Chemical Synthesis Techniques
Research efforts, such as those described by Mariappan et al. (2016), involve innovative synthesis techniques like hypervalent iodine promoted regioselective oxidative C–H functionalization, showcasing advanced methods in organic chemistry to create biologically potent compounds. These techniques emphasize metal-free approaches, broad substrate scopes, short reaction times, and simplified product purification processes, underscoring the ongoing advancements in chemical synthesis methodologies (Mariappan, A., Rajaguru, K., Roja, S. S., Muthusubramanian, S., & Bhuvanesh, N., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Result of Action
The result of the compound’s action is a decrease in the activity of the PI3K/AKT/mTOR pathway, leading to reduced proliferation and survival of cancer cells . This makes it a potential candidate for the development of new anticancer drugs.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent-dependent relaxation process of excited compounds, which is affected by the intramolecular charge transfer (ICT) process, can influence the compound’s action . .
properties
IUPAC Name |
2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3OS/c20-13-3-1-4-14(21)16(13)17(25)23-12-8-6-11(7-9-12)18-24-15-5-2-10-22-19(15)26-18/h1-10H,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDMHSPYJHCNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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